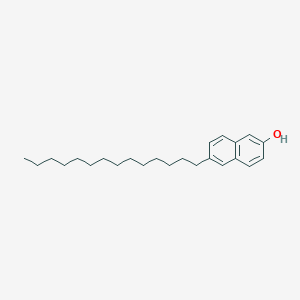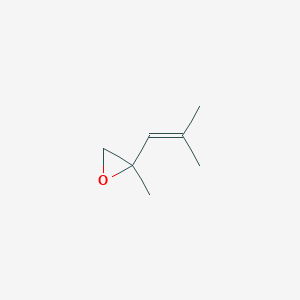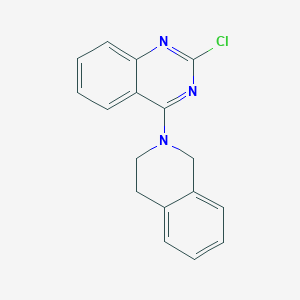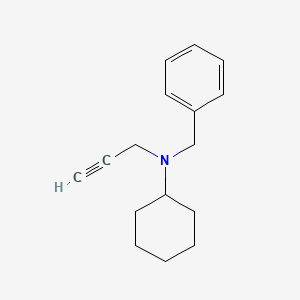
6-Tetradecylnaphthalen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tetradecylnaphthalen-2-OL is a chemical compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is known for its unique structure, where a tetradecyl chain is attached to the naphthalene ring at the 6th position, and a hydroxyl group is attached at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tetradecylnaphthalen-2-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Tetradecylnaphthalen-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-tetradecylnaphthalen-2-one or 6-tetradecylnaphthalene-2-carboxylic acid.
Reduction: Formation of 6-tetradecyl-1,2,3,4-tetrahydronaphthalen-2-OL.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 6-Tetradecylnaphthalen-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long tetradecyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Ditetradecylnaphthalene: Similar structure but with two tetradecyl chains.
6-Tetradecyl-2-naphthol: Similar structure but with variations in the position of the hydroxyl group.
Uniqueness
6-Tetradecylnaphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a single tetradecyl chain and a hydroxyl group at specific positions on the naphthalene ring differentiates it from other naphthalene derivatives and contributes to its unique reactivity and applications .
Propriétés
Numéro CAS |
144850-50-0 |
|---|---|
Formule moléculaire |
C24H36O |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
6-tetradecylnaphthalen-2-ol |
InChI |
InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-23-20-24(25)18-17-22(23)19-21/h15-20,25H,2-14H2,1H3 |
Clé InChI |
ARTPVTZDRUYQGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)

![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

